molecular formula C18H15FN2O4S B2798704 (Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1005728-44-8

(Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2798704
CAS RN: 1005728-44-8
M. Wt: 374.39
InChI Key: FKWFCSVRFUIIGT-ZZEZOPTASA-N
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Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It contains a benzene ring fused to a thiazole ring. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in the ring . Fluorobenzoyl is a benzoyl group substituted with a fluorine atom, and methoxy refers to a functional group with the formula -OCH3.

Scientific Research Applications

Green Synthesis in Ionic Liquid Media A green synthesis method was explored for functionalized thiazol-2(3H)-imine, emphasizing the use of an ionic liquid as a recyclable solvent. The study highlighted the efficiency and simplicity of the synthesis process, marking a step forward in eco-friendly chemical processes (Shahvelayati et al., 2017).

Complex Formation with Metals Research has detailed the preparation of complexes of certain thiazol-3-yl-acetic acid derivatives with metals like nickel, copper, and zinc. These studies provide insights into the structural and chemical properties of such complexes, opening avenues for applications in various fields like catalysis or materials science (Singh & Baruah, 2008).

Novel Compounds Synthesis and Molecular Modeling A series of novel aminophosphonates containing 6-fluorobenzothiazole moiety derivatives were synthesized and characterized, with some showing significant antiviral activities. Such studies are crucial for the development of new drugs and therapeutic agents (Xie et al., 2017).

Aldose Reductase Inhibitors A series of iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). These compounds show potential as novel drugs for the treatment of diabetic complications, showcasing the therapeutic potential of such chemical entities (Ali et al., 2012).

Antimicrobial Activity Certain thiazole-derived compounds have been synthesized and characterized, with studies showing their potent antimicrobial activities against various microorganisms. These findings are significant for developing new antimicrobial agents and understanding the structure-activity relationship in medicinal chemistry (Liaras et al., 2011).

properties

IUPAC Name

methyl 2-[2-(4-fluorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4S/c1-24-13-7-8-14-15(9-13)26-18(21(14)10-16(22)25-2)20-17(23)11-3-5-12(19)6-4-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWFCSVRFUIIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

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